Potasan
Overview
Description
Potasan, with the molecular formula C14H17O5PS , is a chemical compound known for its diverse applications in various fields. It has a molecular weight of 328.32 g/mol and is recognized for its unique chemical structure that includes phosphorus and sulfur atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potasan can be synthesized through a series of chemical reactions involving the appropriate reagents and catalysts. The synthesis typically involves the reaction of specific organic compounds with phosphorus and sulfur-containing reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that ensure consistent quality and quantity. The process involves the use of high-purity raw materials and advanced techniques to monitor and control the reaction parameters. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Potasan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents to convert it into different reduced forms.
Substitution: this compound can undergo substitution reactions where one or more atoms in its structure are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are usually carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used. These reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions often involve halogenating agents, nucleophiles, or electrophiles under various conditions, such as elevated temperatures or the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines .
Scientific Research Applications
Potasan has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for residue analysis.
Biology: this compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: this compound is utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism by which Potasan exerts its effects involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of various enzymes, affecting biochemical pathways in cells. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
Phosphorothioates: Compounds containing phosphorus and sulfur atoms, similar to Potasan.
Organophosphates: A class of compounds that includes this compound, known for their use in agriculture and industry.
Thiophosphates: Compounds with similar chemical properties and applications as this compound.
Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
7-diethoxyphosphinothioyloxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-12-10(3)8-14(15)18-13(12)9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIUHBNRWZGIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871628 | |
Record name | O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299-45-6 | |
Record name | O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potasan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S270N91705 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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